Chemical structure and properties of 4-Bromo-6-(4-propylphenyl)pyrimidine
Chemical structure and properties of 4-Bromo-6-(4-propylphenyl)pyrimidine
An In-Depth Technical Guide to 4-Bromo-6-(4-propylphenyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-6-(4-propylphenyl)pyrimidine, a substituted pyrimidine of interest in medicinal chemistry and materials science. While specific experimental data for this compound is limited in public literature, this document, grounded in established chemical principles and data from analogous structures, outlines a plausible synthetic pathway, predicts its physicochemical and spectral properties, and discusses its potential applications. The core of its synthesis is predicated on the versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for creating carbon-carbon bonds. This guide serves as a foundational resource for researchers intending to synthesize, characterize, and explore the utility of this and structurally related compounds.
Introduction and Chemical Identity
4-Bromo-6-(4-propylphenyl)pyrimidine belongs to the diazine family of aromatic heterocyclic compounds, characterized by a pyrimidine core. The pyrimidine scaffold is a fundamental building block in numerous biologically active molecules, including nucleobases, vitamins, and a wide array of synthetic drugs, highlighting its significance in drug discovery and development.[1][2][3] The subject compound is functionalized with a bromine atom at the 4-position and a 4-propylphenyl group at the 6-position. The bromo-substituent is a key functional handle, enabling further structural diversification through various cross-coupling reactions, while the aryl substituent can play a crucial role in molecular recognition and binding to biological targets.[4]
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 4-Bromo-6-(4-propylphenyl)pyrimidine |
| CAS Number | 1603488-79-4 |
| Molecular Formula | C13H13BrN2 |
| Molecular Weight | 277.16 g/mol |
| Canonical SMILES | CCCc1ccc(cc1)c2cc(nc(n2)Br) |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1.04,0.6!"]; N3 [label="N", pos="-1.04,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.04,-0.6!"]; C6 [label="C", pos="1.04,0.6!"];
Br [label="Br", pos="0,-2.4!"];
// Phenyl ring C1_ph [label="C", pos="2.08,1.2!"]; C2_ph [label="C", pos="3.12,0.6!"]; C3_ph [label="C", pos="3.12,-0.6!"]; C4_ph [label="C", pos="2.08,-1.2!"]; C5_ph [label-="C", pos="1.04,-0.6!"]; // This is C5 from pyrimidine C6_ph [label="C", pos="1.04,0.6!"]; // This is C6 from pyrimidine// Propyl group C1_pr [label="C", pos="4.16,1.2!"]; C2_pr [label="C", pos="5.2,0.6!"]; C3_pr [label="C", pos="6.24,1.2!"];
// Define bonds N1 -- C2 [style=double]; C2 -- N3; N3 -- C4 [style=double]; C4 -- C5; C5 -- C6 [style=double]; C6 -- N1;
C4 -- Br; C6 -- C1_ph;
// Phenyl ring bonds C1_ph -- C2_ph; C2_ph -- C3_ph [style=double]; C3_ph -- C4_ph; C4_ph -- C5_ph [style=double]; C5_ph -- C6_ph; C6_ph -- C1_ph [style=double];
// Propyl group bonds C1_ph -- C1_pr; C1_pr -- C2_pr; C2_pr -- C3_pr;
// Add implicit hydrogens for clarity (optional) H2 [label="H", pos="-1.8,1.0!"]; H5 [label="H", pos="1.8,-1.0!"]; C2 -- H2; C5 -- H5; }
Caption: Chemical structure of 4-Bromo-6-(4-propylphenyl)pyrimidine.
Proposed Synthesis
A robust and highly convergent strategy for the synthesis of 4-Bromo-6-(4-propylphenyl)pyrimidine is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely employed for the arylation of halogenated pyrimidines due to its functional group tolerance and generally high yields.[5][6] The proposed synthesis involves a selective mono-arylation of a dihalogenated pyrimidine.
Synthetic Precursors
-
4,6-Dihalopyrimidine: Commercially available 4,6-dichloropyrimidine or 4,6-dibromopyrimidine can serve as the starting pyrimidine core. The reactivity of halogens in Suzuki couplings on the electron-deficient pyrimidine ring generally follows the order I > Br > Cl.[5] The choice between dichloro- and dibromo-pyrimidine may depend on reactivity, selectivity, and cost. Studies have shown that chloro-pyrimidines can be excellent substrates, offering good selectivity.[5]
-
(4-propylphenyl)boronic Acid: This reagent is also commercially available and serves as the source of the 4-propylphenyl moiety.[7][8]
Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
The proposed reaction involves the coupling of 4,6-dichloropyrimidine with one equivalent of (4-propylphenyl)boronic acid. The reactivity at the 4-position of the pyrimidine ring is generally greater than at the 6-position, which can allow for selective mono-substitution.[5][9]
Caption: Proposed workflow for the synthesis of 4-Bromo-6-(4-propylphenyl)pyrimidine.
Step-by-Step Protocol:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4,6-dichloropyrimidine (1.0 eq.), (4-propylphenyl)boronic acid (1.0-1.2 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 eq.).[4][10]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (e.g., 4:1 v/v).[4]
-
Reaction Execution: Heat the reaction mixture with stirring to a temperature between 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product into an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtration, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4-Bromo-6-(4-propylphenyl)pyrimidine.
Physicochemical Properties (Predicted)
The physicochemical properties of pyrimidine derivatives can be influenced by their substituents.[2] The introduction of a propylphenyl group is expected to increase the lipophilicity of the molecule compared to the unsubstituted pyrimidine core.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Observation | Rationale |
| Physical State | Likely a white to off-white solid at room temperature. | Similar bromo-aryl-pyrimidines are reported as solids. |
| Melting Point | Expected to be in the range of 80-150 °C. | Based on melting points of structurally related compounds like 4-bromo-6-phenylpyrimidine. |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in water. | The aromatic rings and the alkyl chain contribute to its nonpolar character. |
| LogP | Estimated to be in the range of 3.5 - 4.5. | The combination of the aromatic systems and the propyl group suggests moderate to high lipophilicity. |
Spectral Characteristics (Predicted)
Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound.[11][12][13]
¹H and ¹³C NMR Spectroscopy
The predicted NMR spectra would exhibit characteristic signals for both the pyrimidine and the 4-propylphenyl moieties.
¹H NMR (in CDCl₃):
-
Pyrimidine Protons: Two singlets or doublets in the aromatic region (δ 8.5-9.0 ppm for the proton at C2 and δ 7.0-7.5 ppm for the proton at C5).
-
4-Propylphenyl Protons: An AA'BB' system (two doublets) for the aromatic protons (δ 7.2-8.0 ppm). A triplet for the benzylic -CH₂- group (δ 2.6-2.8 ppm), a sextet for the internal -CH₂- group (δ 1.6-1.8 ppm), and a triplet for the terminal -CH₃ group (δ 0.9-1.0 ppm).
¹³C NMR (in CDCl₃):
-
Pyrimidine Carbons: Signals in the range of δ 110-170 ppm. The carbon bearing the bromine (C4) would be significantly influenced.
-
4-Propylphenyl Carbons: Aromatic carbons in the range of δ 125-145 ppm. Aliphatic carbons for the propyl group would appear at approximately δ 38 (-CH₂-), δ 24 (-CH₂-), and δ 14 (-CH₃).
Mass Spectrometry
Mass spectrometry would confirm the molecular weight of the compound.
-
Molecular Ion Peak: The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ with approximately equal intensity, which is indicative of the presence of one bromine atom.[14]
-
Fragmentation: Fragmentation patterns would likely involve the loss of the propyl group and cleavage of the pyrimidine ring.
Reactivity and Potential Applications
The chemical reactivity of 4-Bromo-6-(4-propylphenyl)pyrimidine is dominated by the bromo-substituent, which can be readily displaced or used in further cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce additional functional groups. This makes it a versatile intermediate for the synthesis of more complex molecules.[4]
The pyrimidine core is a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] 4,6-disubstituted pyrimidines, in particular, have been investigated as:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine core that can interact with the hinge region of the ATP-binding pocket of kinases. This compound could be a starting point for developing inhibitors of targets like VEGFR2 or FGFR1.[15][16]
-
Anticancer Agents: The pyrimidine scaffold is present in numerous anticancer drugs. Derivatives have shown antiproliferative activity against various cancer cell lines.[17]
-
Antimicrobial and Anti-inflammatory Agents: The pyrimidine nucleus is also found in compounds with antimicrobial and anti-inflammatory properties.[1]
-
Materials Science: The aromatic nature of the compound suggests potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes, although this would require further functionalization to enhance its photophysical properties.
Conclusion
4-Bromo-6-(4-propylphenyl)pyrimidine represents a valuable synthetic intermediate with significant potential in drug discovery and materials science. This guide provides a foundational understanding of its synthesis, predicted properties, and potential applications based on established principles of pyrimidine chemistry. The proposed synthetic route via a selective Suzuki-Miyaura coupling offers a reliable method for its preparation, opening avenues for the exploration of its utility in various scientific domains. Further experimental validation of the data presented herein is a necessary next step for any research program focused on this molecule.
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